molecular formula C20H21N3O3 B2720272 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine CAS No. 1252863-93-6

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine

Cat. No.: B2720272
CAS No.: 1252863-93-6
M. Wt: 351.406
InChI Key: CZJRXRYSJSRZRK-UHFFFAOYSA-N
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Description

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine is a sophisticated chemical hybrid scaffold designed for interdisciplinary medicinal chemistry and pharmacological research. Its core structure integrates key pharmacophores known to confer bioactivity, making it a valuable tool for investigating novel therapeutic mechanisms. The compound features a 1,2,4-oxadiazole ring, a privileged heterocycle in drug design known for its role as a bioisostere for esters and amides, which can enhance metabolic stability and binding affinity in target interactions . This central oxadiazole is flanked by a 4-(benzyloxy)phenyl moiety, a structural motif frequently associated with potent and selective monoamine oxidase-B (MAO-B) inhibition . The morpholine group, linked via a methylene spacer, contributes favorable physicochemical properties and is a common feature in compounds targeting kinase enzymes, such as VEGFR-2, which is a critical regulator of angiogenesis in cancer . The primary research value of this compound lies in its potential as a multi-targeted ligand, particularly in the realm of neurological disorders and oncology. The benzyloxy-phenyl-1,2,4-oxadiazole architecture has been demonstrated to act as a reversible, highly potent, and selective inhibitor of MAO-B, an enzyme target for Parkinson's disease . Concurrently, the morpholine-benzimidazole-oxadiazole analogs have shown significant promise in oncology research, exhibiting potent VEGFR-2 kinase inhibition and selective cytotoxicity against human colon cancer cell lines in vitro . This suggests that 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine is a compelling candidate for researchers exploring the structure-activity relationships of hybrid inhibitors and developing new lead compounds for complex diseases. It is intended for use in established in vitro enzymatic assays, cell-based viability studies, and for structure-based design campaigns to further elucidate its mechanism of action and binding interactions.

Properties

IUPAC Name

4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-2-4-16(5-3-1)15-25-18-8-6-17(7-9-18)20-21-19(26-22-20)14-23-10-12-24-13-11-23/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJRXRYSJSRZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=NO2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine typically involves multiple steps. One common approach is to start with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids under dehydrating conditions. The benzyloxyphenyl group can be introduced via a nucleophilic substitution reaction. Finally, the morpholine ring is incorporated through a nucleophilic substitution or addition reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a starting point for the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the nature of the target.

Comparison with Similar Compounds

Table 1: Comparative Analysis of 1,2,4-Oxadiazole-Morpholine Derivatives

Compound Name & ID Key Structural Features Biological Activity Synthesis Highlights References
4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine Morpholine-methyl-oxadiazole with 4-benzyloxyphenyl Assumed metabolic stability; activity inferred from analogs (e.g., antidiabetic) Likely involves amidoxime cyclization or coupling with benzyloxy-substituted acid
V-0219 (4-{[1-({3-[4-(Trifluoromethyl)phenyl]-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) Morpholine-piperidine-methyl-oxadiazole with 4-CF₃-phenyl GLP-1R PAM; enhances insulin secretion, antidiabetic (EC₅₀ = 0.3 nM) Coupling of intermediates 11 and 12 (80% yield)
SLM6031434 Pyrrolidine-oxadiazole with 4-octyloxy-3-CF₃-phenyl Selective SphK2 inhibitor; modulates blood S1P levels Enantioselective synthesis (S-configuration critical for potency)
4-({2-[3-(3-Chlorophenyl)-oxadiazol-5-yl]-benzofuran-5-yl}sulfonyl)morpholine Morpholine-sulfonyl-benzofuran-oxadiazole with 3-Cl-phenyl Unknown; sulfonyl group may enhance solubility Sulfonation and coupling steps
4-(3-((3-(5-(4-(tert-Butyl)phenyl)-oxadiazol-2-yl)-triazol-1-yl)methyl)phenyl)morpholine Morpholine-phenyl-triazole-oxadiazole with tert-butyl substituent Unknown; triazole-oxadiazole hybrid for multi-target engagement Multi-step cyclization and alkylation

Key Structural and Pharmacological Differences

In contrast, the trifluoromethyl group in V-0219 improves metabolic stability and electron-withdrawing properties, critical for GLP-1R binding . Piperidine Linker in V-0219: The piperidine spacer in V-0219 likely enhances conformational flexibility, enabling optimal receptor interactions absent in the target compound’s methyl linker.

Enantioselectivity :
SLM6031434’s S-enantiomer (SLM6031434) shows superior SphK2 inhibition compared to the R-enantiomer (SLM6081442), highlighting the importance of stereochemistry in oxadiazole derivatives .

Synthetic Complexity :

  • V-0219 and SLM6031434 require multi-step enantioselective syntheses, whereas the target compound’s synthesis (based on ) may involve simpler amidoxime cyclization or EDC/HOBt-mediated coupling .
  • Sulfonyl-linked derivatives (e.g., ) necessitate additional sulfonation steps, increasing synthetic complexity .

Physicochemical and Pharmacokinetic Properties

  • Solubility : Sulfonyl-containing analogs () may exhibit improved aqueous solubility due to polar sulfonyl groups .

Biological Activity

The compound 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O3C_{20}H_{22}N_{4}O_{3} with a molecular weight of approximately 366.42 g/mol. The structural features include:

  • A morpholine ring, which is known for its ability to enhance solubility and bioavailability.
  • An oxadiazole moiety that contributes to its biological activity by acting as a pharmacophore.

Biological Activity Overview

The biological activity of 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine has been evaluated in various studies focusing on its potential as an inhibitor of key enzymes involved in neurodegenerative diseases and cancer.

1. Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds with similar structures exhibit significant inhibitory effects on MAO-A and MAO-B. For instance:

  • Selectivity : Some derivatives showed selective inhibition towards MAO-B with IC50 values in the low micromolar range (e.g., 0.062 µM for a related compound) .
  • Mechanism : The inhibition pattern was found to be competitive, suggesting that these compounds may effectively compete with substrates at the active site of the enzyme .

2. Antioxidant Activity

The compound's potential antioxidant properties were assessed using various assays:

  • ORAC Assay : The antioxidant capacity was measured using the Oxygen Radical Absorbance Capacity (ORAC) assay. Compounds structurally related to 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine demonstrated significant radical scavenging activity .

3. Neuroprotective Effects

In vitro studies have suggested that this compound may offer neuroprotective benefits:

  • Cell Viability Assays : Evaluations using neuroblastoma cell lines indicated that the compound could protect against oxidative stress-induced cell death .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (µM)Mechanism
MAO-B Inhibition3h (related structure)0.062Competitive inhibition
Antioxidant ActivityVarious derivativesORAC = 2.27Radical scavenging
NeuroprotectionNeuroblastoma cellsN/AProtection against oxidative stress

Q & A

Q. What are the recommended synthetic routes for 4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine, and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions between benzyloxy-substituted precursors and morpholine derivatives. For example:
  • Step 1 : Prepare the 1,2,4-oxadiazole core via condensation of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DCM, 60°C, 12 hrs) .
  • Step 2 : Introduce the morpholine moiety using nucleophilic substitution or reductive amination. For purity ≥95%, employ column chromatography (silica gel, eluent: EtOAc/hexane 3:7) and confirm via HPLC (C18 column, acetonitrile/water gradient) .
  • Key Data : Typical yields range from 45–65%. Optimize reaction time and temperature to minimize byproducts like uncyclized intermediates.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., benzyloxy protons at δ 5.1–5.3 ppm, oxadiazole carbons at δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ calculated for C21_{21}H22_{22}N3_3O3_3: 376.1661).
  • HPLC : Monitor purity using a reverse-phase column with UV detection at 254 nm .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize assays based on oxadiazole bioactivity trends:
  • Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging (IC50_{50} values compared to ascorbic acid) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Controls : Include structurally similar analogs (e.g., morpholine or benzyloxy variants) to isolate pharmacophore contributions .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s mechanism of action?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes linked to oxadiazole activity (e.g., COX-2, DNA gyrase) .
  • Docking Software : Use AutoDock Vina or Schrödinger Suite. Optimize ligand structures with Gaussian 09 (DFT/B3LYP/6-31G**) .
  • Validation : Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with known inhibitors. Cross-validate using MD simulations (NAMD, 100 ns trajectories) to assess stability .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC50_{50}/MIC values from multiple assays, noting variables like cell line origin or bacterial strain .
  • Structural Analog Comparison : Evaluate substituent effects (e.g., electron-withdrawing groups on the oxadiazole ring enhance antimicrobial activity) .
  • Dose-Response Curves : Replicate experiments with tighter concentration gradients (e.g., 0.1–50 µM) to confirm sigmoidal trends .

Q. How can nonlinear optical (NLO) properties be experimentally and theoretically analyzed?

  • Methodological Answer :
  • Theoretical : Calculate hyperpolarizability (β) using DFT (CAM-B3LYP/6-311++G**). High β values (>1030^{-30} esu) suggest NLO potential .
  • Experimental : Use Z-scan technique (Nd:YAG laser, 532 nm) to measure third-order susceptibility (χ(3)^{(3)}). Correlate with computational results .

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